molecular formula C9H8F2O B14753978 (E)-3-(3,5-difluorophenyl)prop-1-en-1-ol

(E)-3-(3,5-difluorophenyl)prop-1-en-1-ol

Cat. No.: B14753978
M. Wt: 170.16 g/mol
InChI Key: DSXKEJSOLYQFIN-HNQUOIGGSA-N
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Description

(E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a propenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and propargyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate.

    Catalysts: Palladium catalysts are often employed to facilitate the coupling reaction.

    Reaction Steps: The key steps include the formation of an intermediate alkyne, followed by a reduction step to yield the final product.

Industrial Production Methods

In an industrial setting, the production of (E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing advanced purification techniques such as column chromatography and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Conditions: Electrophilic aromatic substitution reactions typically require acidic conditions and catalysts such as aluminum chloride.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of 3,5-difluorobenzaldehyde or 3,5-difluorobenzoic acid.

    Reduction: Formation of 3,5-difluorophenylpropanol.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

(E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol involves:

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)prop-2-en-1-ol: Lacks the (E)-configuration, which may affect its reactivity and biological activity.

    3,5-Difluorocinnamyl Alcohol: Similar structure but with different substitution patterns on the phenyl ring.

    3,5-Difluorophenylpropanol: Saturated analog with different chemical properties.

Uniqueness

(E)-3-(3,5-Difluorophenyl)prop-2-en-1-ol is unique due to its specific (E)-configuration, which can influence its chemical reactivity and interaction with biological targets. This configuration may confer distinct advantages in terms of selectivity and potency in various applications.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

(E)-3-(3,5-difluorophenyl)prop-1-en-1-ol

InChI

InChI=1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1,3-6,12H,2H2/b3-1+

InChI Key

DSXKEJSOLYQFIN-HNQUOIGGSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)C/C=C/O

Canonical SMILES

C1=C(C=C(C=C1F)F)CC=CO

Origin of Product

United States

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